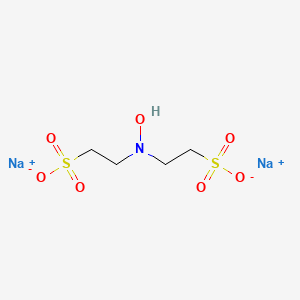

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

Description

The exact mass of the compound Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;2-[hydroxy(2-sulfonatoethyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO7S2.2Na/c6-5(1-3-13(7,8)9)2-4-14(10,11)12;;/h6H,1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJSGQYJSRWCLG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NNa2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890456 | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

133986-51-3 | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133986513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium 2-[N-hydroxy-N-(2-sulfonatoethyl)amino]ethane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethanesulfonic Acid, 2,2'-(hydroxyimino)bis-, Disodium Salt (CAS 133986-51-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, a molecule of interest for its potential chelating properties. Given the limited direct research on this specific compound (CAS 133986-51-3), this document synthesizes foundational chemical principles with data from structurally related compounds to offer a robust framework for future investigation and application development.

Section 1: Foundational Chemistry and Physicochemical Properties

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, also known as disodium N,N-bis(sulfonatoethyl)hydroxylamine, is a bifunctional molecule featuring a central hydroxylamine core flanked by two ethanesulfonate arms. This unique structure imparts specific chemical characteristics that are critical to its function.

Molecular Structure and Key Functional Groups

The core of the molecule is a hydroxylamine (-N(OH)-) group, which is known for its ability to coordinate with metal ions. The presence of two ethanesulfonate (-CH₂CH₂SO₃⁻) groups confers high water solubility and introduces strong anionic character to the molecule. The disodium salt form ensures its stability and ease of use in aqueous solutions.

| Property | Value | Source |

| CAS Number | 133986-51-3 | |

| Molecular Formula | C₄H₉NNa₂O₇S₂ | |

| Molecular Weight | 293.23 g/mol | |

| Water Solubility | 678 g/L at 20°C | |

| Boiling Point | 100°C (at 101,325 Pa) | |

| Storage | Sealed in a dry environment at room temperature. |

The Chemistry of Chelation: A Mechanistic Perspective

The primary proposed mechanism of action for this compound is metal ion chelation. The hydroxylamine and sulfonate groups can act as ligands, donating lone pairs of electrons to form coordinate bonds with a central metal ion. This creates a stable, water-soluble complex, effectively sequestering the metal ion from its environment. The bidentate or potentially tridentate nature of the chelation (involving the nitrogen and oxygen of the hydroxylamine and potentially the sulfonate oxygens) would contribute to the stability of the resulting metal complex.

Figure 1: Proposed chelation mechanism.

The high affinity of hydroxylamine-containing ligands for hard metal ions, such as Fe³⁺, Al³⁺, and Ga³⁺, is well-documented.[1] This suggests that Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt could be a potent chelator for these and other biologically relevant metal ions.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of hydroxylamine with two equivalents of a suitable ethanesulfonate precursor, such as 2-chloroethanesulfonyl chloride, under basic conditions. The reaction would proceed via nucleophilic substitution.

Figure 2: A plausible synthetic route.

Experimental Protocol (Hypothetical):

-

Step 1: Formation of the Hydroxylamine Intermediate. In a cooled, inert atmosphere reaction vessel, dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., methanol). Add a base, such as sodium hydroxide, to generate free hydroxylamine. Slowly add two molar equivalents of 2-chloroethanesulfonyl chloride while maintaining a low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 2: Sulfonation. Once the formation of the N,N-bis(2-chloroethyl)hydroxylamine intermediate is complete, introduce a solution of sodium sulfite (Na₂SO₃). This will displace the chloride ions with sulfonate groups. The reaction may require heating to proceed at a reasonable rate.

-

Step 3: Isolation and Purification. After the reaction is complete, the product can be isolated by precipitation or crystallization. Purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound would rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the connectivity of the ethanesulfonate groups to the nitrogen atom. The chemical shifts of the protons and carbons adjacent to the nitrogen and sulfur atoms would provide key structural information.[2][3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) could be employed to study its fragmentation pattern, providing further structural insights.[4][5]

-

Chromatography: High-performance liquid chromatography (HPLC), particularly using a hydrophilic interaction liquid chromatography (HILIC) column, would be suitable for assessing the purity of this polar, ionic compound.[6]

Section 3: Potential Applications in Research and Drug Development

The unique combination of a strong chelating moiety and high water solubility suggests several potential applications for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt.

Metal Ion Sequestration and Toxicology Studies

The primary application lies in its ability to chelate metal ions. This could be valuable in various research contexts:

-

In vitro studies: As a tool to control the concentration of free metal ions in cell culture media or enzymatic assays.

-

Toxicology research: To investigate the role of specific metal ions in cellular toxicity pathways.

Drug Formulation and Delivery

The sulfonated nature of the molecule could be leveraged in drug development. Sulfonate groups are often incorporated into drug molecules to improve their solubility and pharmacokinetic properties.[7] While this compound itself may not be a therapeutic agent, its chelating properties could be exploited in drug delivery systems. For instance, it could be used to encapsulate metal-based drugs, potentially improving their stability and targeting.

Development of Novel Therapeutics

Chelation therapy is a recognized treatment for metal overload disorders.[8] The high affinity of hydroxylamine-based chelators for iron suggests that this compound could be investigated as a potential therapeutic for conditions like beta-thalassemia, where chronic blood transfusions lead to iron overload. Further research would be needed to assess its efficacy and safety profile for such applications.

Section 4: Safety, Handling, and Stability

Hazard Identification

Based on available supplier safety data, Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[9]

-

Hazard Statements: H319 (Causes serious eye irritation).[9]

-

Precautionary Statements: P264, P280, P305+P351+P338, P337+P313.[9]

Handling and Storage

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[9]

Stability and Reactivity

N,N-disubstituted hydroxylamines can be susceptible to oxidation.[10] Therefore, it is advisable to store the compound away from strong oxidizing agents. The stability of lithiated N,O-disubstituted hydroxylamines has been shown to be dependent on the solvent, with decreased stability in non-coordinating solvents.[11] While this specific compound is a disodium salt and not lithiated, this suggests that its stability in different solvent systems should be considered in experimental design.

Section 5: Future Directions and Conclusion

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt represents a promising yet understudied chelating agent. Its unique structural features warrant further investigation to fully elucidate its potential.

Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and validation of a reliable synthetic protocol and comprehensive spectroscopic and chromatographic characterization.

-

Metal Ion Binding Studies: Quantitative determination of the binding affinities and selectivity for a range of biologically and environmentally relevant metal ions.

-

In Vitro and In Vivo Efficacy and Toxicity: Evaluation of its biological activity and safety profile in relevant cell-based and animal models.

-

Exploration of Therapeutic Applications: Investigation of its potential as a therapeutic agent for metal overload disorders or as a component of advanced drug delivery systems.

References

-

Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. (2012). PMC. [Link]

-

Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. (n.d.). ResearchGate. [Link]

-

NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. [Link]

-

Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. (n.d.). PubMed. [Link]

- Preparation of sulfo-N-hydroxysuccinimide salts. (n.d.).

-

The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). NIH. [Link]

- N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid in iron chelating therapy. (n.d.).

-

Functionalization of different polymers with sulfonic groups as a way to coat them with biomimetic apatite layer. (2025). ResearchGate. [Link]

-

Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. (n.d.). NIH. [Link]

-

Molecular structure of the chelating agents: N,N... (n.d.). ResearchGate. [Link]

-

A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). NIH. [Link]

-

Oxidative Syntheses of N,N-Dialkylhydroxylamines. (2024). The Journal of Organic Chemistry. [Link]

-

Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. (n.d.). CHIMIA. [Link]

- Method for preparing ethanesulfonic acid nintedanib. (n.d.).

-

NMR Identification and MS Conformation of the Scopolamine Neurotoxin. (n.d.). DTIC. [Link]

-

A bis(3-hydroxy-4-pyridinone)-EDTA derivative as a strong chelator for M3+ hard metal ions: complexation ability and selectivity. (2009). PubMed. [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. [Link]

-

Chelating agents as coating molecules for iron oxide nanoparticles. (n.d.). ResearchGate. [Link]

-

Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (n.d.). NIH. [Link]

-

Chelation Ability of Spironaphthoxazine With Metal Ions in Silica Gel. (2012). PubMed. [Link]

-

Chemistry and applications of chelating agents in flotation and flocculation. (n.d.). Oulu.fi. [Link]

-

NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. (n.d.). PubMed. [Link]

Sources

- 1. A bis(3-hydroxy-4-pyridinone)-EDTA derivative as a strong chelator for M3+ hard metal ions: complexation ability and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. US6242492B1 - N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid in iron chelating therapy - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chimia.ch [chimia.ch]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Formulating High-Performance Acid Copper Electroplating Solutions Using DESHA as a Novel Leveling Agent

An Application Guide by a Senior Application Scientist

Abstract

Acid copper electroplating is a cornerstone technology for creating high-reliability interconnects in modern electronics, from printed circuit boards (PCBs) to advanced semiconductor packaging. The performance of the plating bath is critically dependent on a synergistic blend of organic additives. This guide provides a comprehensive technical overview and detailed protocols for formulating an acid copper plating solution utilizing N,N-diethyl-N'-hydroxy-N'-ethyl-sulfamide (DESHA) as a high-performance leveling agent. We will explore the fundamental chemistry of the plating bath, the specific roles of suppressors, accelerators, and levelers, and the proposed mechanism by which DESHA achieves superior surface uniformity. This document is designed to provide researchers and engineers with the foundational knowledge and practical steps required to develop, optimize, and control a robust copper plating process.

Introduction: The Critical Role of Organic Additives in Copper Electroplating

The electrodeposition of copper from an acidic copper sulfate bath is a fundamental process in electronics manufacturing.[1][2] Its primary applications include the metallization of through-holes and the filling of microvias and trenches in PCBs and integrated circuits.[3][4][5][6][7] Achieving a copper deposit that is uniform, void-free, bright, and ductile is impossible without the precise control afforded by organic additives.[3][8][9] These additives, typically used at parts-per-million (ppm) concentrations, govern the local deposition rate to achieve desired topographical results, such as the "superconformal" or "bottom-up" filling of high-aspect-ratio features.[10][11]

A modern acid copper plating bath relies on a carefully balanced, three-component organic additive system:

-

Suppressors (Carriers): These are typically large polymers, like polyethylene glycol (PEG), that adsorb on the cathode surface, forming a barrier that inhibits copper deposition.[3]

-

Accelerators (Brighteners): These are sulfur-containing molecules, such as bis(3-sulfopropyl) disulfide (SPS), that compete with the suppressor and accelerate copper deposition, particularly in areas where the suppressor film is weaker.[10][12]

-

Levelers: These are often nitrogen- or oxygen-containing organic compounds that act as convection-sensitive inhibitors. They preferentially adsorb on surface protrusions and areas of high current density, suppressing growth in these regions to allow recessed areas to "catch up," resulting in a smooth, level surface.[10][13][14]

This application note focuses on the integration of DESHA (N,N-diethyl-N'-hydroxy-N'-ethyl-sulfamide) , a novel compound designed to function as a highly effective leveling agent. Its unique structure, incorporating both sulfamide and hydroxylamine functionalities, offers a powerful means of controlling deposit morphology and achieving superior throwing power and leveling.

Foundational Chemistry of the Acid Copper Bath

Before introducing the organic additives, it is crucial to establish the basic electrolyte solution, often referred to as the Virgin Makeup Solution (VMS).[3] This solution provides the source of copper ions and the necessary conductivity for the electroplating process.

| Component | Chemical Formula | Typical Concentration Range | Function |

| Copper Source | Copper Sulfate (pentahydrate) | 75 - 225 g/L | Provides Cu²⁺ ions for deposition.[15] |

| Electrolyte | Sulfuric Acid | 50 - 250 g/L | Increases solution conductivity and prevents precipitation of copper hydroxides.[15][16] |

| Halide Ion | Chloride (from HCl or NaCl) | 30 - 90 mg/L (ppm) | Acts as a co-factor, essential for the function of both suppressors and accelerators.[10] |

The Synergistic Additive System: Mechanism of Superconformal Filling

The remarkable ability of modern plating baths to fill microscopic trenches and vias from the bottom up is a result of the competitive adsorption and interaction between the three classes of organic additives. This mechanism, often termed Curvature Enhanced Accelerator Coverage (CEAC), is fundamental to understanding the role of a leveler like DESHA.

-

Initial State: The suppressor (PEG), in conjunction with chloride ions, forms a potent inhibiting layer over the entire cathode surface, including the top, sidewalls, and bottom of a via.

-

Accelerator Accumulation: The accelerator (SPS) is a smaller molecule that diffuses into the via. Due to the geometric confinement at the bottom of the feature, its surface concentration gradually increases, displacing the suppressor layer and locally accelerating copper deposition.[10][11]

-

Leveler Action: As the deposit grows and the feature begins to fill, the leveler (DESHA) comes into play. It preferentially adsorbs at the "shoulders" and top surface of the via, where mass transport and current density are highest. This prevents overplating and the formation of "bumps" or "mounds" at the feature opening, ensuring a planar surface.[10][13]

The diagram below illustrates this complex interplay of components during the filling of a microvia.

Caption: Synergistic action of additives in a microvia.

Protocol: Preparation of a DESHA-Based Copper Plating Bath

This protocol details the preparation of a 1-liter laboratory-scale acid copper plating bath.

4.1 Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

CRITICAL: Always add acid to water slowly and carefully, never the other way around, as this can cause a violent exothermic reaction.

-

Work in a well-ventilated area or a fume hood.

4.2 Materials and Reagents

| Component | Example Concentration | Amount for 1 L Bath |

| Deionized (DI) Water | - | ~800 mL initially |

| Sulfuric Acid (98%) | 100 g/L | 54.3 mL |

| Copper Sulfate, Pentahydrate | 150 g/L | 150.0 g |

| Hydrochloric Acid (37%) | 60 mg/L Cl⁻ | 0.16 mL |

| Suppressor (e.g., PEG, MW 3350) | 300 mg/L | 0.3 g |

| Accelerator (e.g., SPS) | 5 mg/L | 0.005 g |

| Leveler (DESHA) | 10 mg/L | 0.010 g |

4.3 Step-by-Step Preparation Protocol

-

Acid Dilution: Add approximately 700 mL of DI water to a 1-liter beaker with a magnetic stir bar. Slowly and with constant stirring, add 54.3 mL of concentrated sulfuric acid to the water. The solution will heat up. Allow it to cool to near room temperature.

-

Dissolve Copper Sulfate: While stirring the cooled acid solution, slowly add the 150.0 g of copper sulfate pentahydrate. Continue stirring until all crystals are fully dissolved. The solution should be a clear, bright blue.

-

Add Chloride: Using a micropipette, add 0.16 mL of concentrated hydrochloric acid to the solution. Stir for 5 minutes.

-

Add Organic Additives:

-

Add the 0.3 g of the suppressor (PEG). Stir until fully dissolved.

-

Add the 0.005 g of the accelerator (SPS). Stir until fully dissolved.

-

Add the 0.010 g of the leveler (DESHA). Stir for at least 15 minutes to ensure it is fully dissolved and incorporated.

-

-

Final Volume Adjustment: Carefully transfer the solution to a 1-liter volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsings to the flask. Bring the final volume to the 1 L mark with DI water.

-

Final Mixing: Stopper the flask and invert it several times to ensure homogeneity. The bath is now ready for evaluation.

Performance Evaluation and Quality Control Protocol

A newly formulated bath must be validated to ensure it performs as expected. The Hull cell is an indispensable tool for this purpose.[17]

5.1 Hull Cell Analysis Protocol

The Hull cell is a trapezoidal plating cell that allows for the evaluation of deposit appearance over a wide, predictable range of current densities on a single test panel.

-

Setup: Place a 267 mL Hull cell on a magnetic stirrer. Pour the newly prepared DESHA-based plating solution into the cell. Insert a phosphorized copper anode.

-

Panel Preparation: Take a polished brass or steel Hull cell panel. Clean it by wiping with a suitable solvent, followed by an alkaline electro-clean, and then a brief dip in a dilute acid solution to activate the surface. Rinse thoroughly with DI water between each step.

-

Plating: Insert the clean panel into the cell. Connect the anode and cathode (the panel) to a rectifier. Apply a total current of 2 Amperes for 5 minutes with moderate agitation.

-

Evaluation: After plating, remove the panel, rinse with DI water, and dry. Observe the appearance of the copper deposit across the panel.

-

High Current Density End (closest to anode): Should be semi-bright to matte. A burnt or powdery deposit indicates an issue with additive balance or excessive current.

-

Mid-to-Low Current Density Range: This is the target operating range. The deposit should be bright, smooth, and uniform. The exceptional leveling provided by DESHA should be evident here as a mirror-like finish.

-

Extreme Low Current Density End (farthest from anode): The deposit may be hazy or less bright, which is typical.

-

5.2 Workflow for Formulation and Optimization

The following diagram outlines the iterative process of formulating, testing, and optimizing a plating bath.

Caption: Workflow for plating bath formulation and optimization.

Proposed Mechanism of Action for DESHA

The efficacy of DESHA as a leveling agent can be attributed to its distinct chemical structure. The molecule contains multiple electronegative nitrogen and oxygen atoms within its sulfamide and hydroxylamine groups. These sites can act as powerful ligands, enabling the molecule to adsorb onto the copper surface, particularly at sites with a higher positive charge density (protrusions).

This adsorption is believed to be potential-dependent and mass-transport-controlled. In areas of high convection, such as the outer surface and corners of features, the flux of DESHA to the surface is high, leading to strong localized inhibition of copper deposition. Conversely, in recessed areas with restricted convection, the DESHA concentration is lower, allowing the accelerator (SPS) to dominate and promote deposition. This differential inhibition is the essence of leveling and is crucial for achieving a planar copper deposit.[10][13]

Conclusion

The formulation of a high-performance acid copper plating bath is a complex interplay of basic chemistry and the synergistic action of specialized organic additives. The introduction of DESHA as a leveling agent offers a significant advancement in achieving superior deposit uniformity and planarity, which are critical for the reliability of next-generation electronic devices. By following the detailed protocols for formulation and evaluation outlined in this guide, researchers and engineers can effectively harness the capabilities of this novel additive system. The key to success lies in methodical preparation, rigorous performance testing via Hull cell analysis, and a fundamental understanding of the cooperative mechanism between the suppressor, accelerator, and the DESHA leveler.

References

- Synthesis and Evaluation of Organic Additives for Copper Electroplating of Interconnects - Journal of Electrochemistry. (2023-01-07).

- Electroplated Copper Additives for Advanced Packaging: A Review - PMC - PubMed Central.

- Categories of electroplating additives and their applications. - Hopax Fine Chemicals. (2021-08-31).

- Leveler compound for copper plating baths - Google Patents. EP1371757A1.

- Copper Plating FAQ - first set.

- Copper Plating Intermediates - Electroplating / Alfa Chemistry.

- Synthesis and Application of N,N-Diethylhydroxylamine - ChemicalBook. (2022-08-22).

- Online analysis of organic additives in copper plating process - Metrohm.

- Copper Plating bath formulation - Google Patents. US7857961B2.

- Brightener and Leveller - Scribd.

- Electroplated Copper Additives for Advanced Packaging: A Review - ACS Omega.

- PCB Via Filling Techniques Designers Should Know - Sierra Circuits. (2024-03-05).

- Copper Plating of the PCB Board - JLCPCB. (2024-09-25).

- Reliable Acid Copper Plating for Metallization of PCB - Technic.

- Analysis of copper plating baths - IEEE Xplore. (1998-10-21).

- Effect of organic additives on copper electrodeposition in the manufacture of printed boards. (2023-01-30).

- PCB Through Hole vs PCB Via Filling Hole - Wonderful PCB.

- How to perform chemical analysis on electroplating solution - Hebei Ruisite Precision Technology Co., Ltd. (2025-06-09).

- PCB Vias Filling - Conductive, Non-Conductive, and Copper-Plated Shut.

- Via Filling in PCB Manufacturing: Complete Guide to Types and Process - PCBMay. (2025-10-06).

- Additive Behavior during Copper Electrodeposition in Solutions Containing Cl − , PEG, and SPS - Semantic Scholar. (2003-06-01).

Sources

- 1. Copper Plating of the PCB Board [jlcpcb.com]

- 2. electronics.org [electronics.org]

- 3. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]

- 4. PCB Via Filling Techniques Designers Should Know | Sierra Circuits [protoexpress.com]

- 5. wonderfulpcb.com [wonderfulpcb.com]

- 6. epectec.com [epectec.com]

- 7. pcbmay.com [pcbmay.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijcsi.pro [ijcsi.pro]

- 10. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Categories of electroplating additives and their applications. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 13. EP1371757A1 - Leveler compound for copper plating baths - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. US7857961B2 - Copper plating bath formulation - Google Patents [patents.google.com]

- 16. thinktink.com [thinktink.com]

- 17. lcms.cz [lcms.cz]

Application Notes and Protocols for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in Semiconductor Metallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential application of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS 133986-51-3) as an additive in copper electroplating baths for semiconductor metallization. While specific proprietary formulations are closely guarded within the industry, this document synthesizes established principles of electrochemical deposition and the known functions of related chemical moieties to propose a role for this compound. The guide outlines its potential mechanism of action, provides detailed protocols for its evaluation as a leveling agent or suppressor, and presents a framework for data analysis and interpretation.

Introduction: The Critical Role of Additives in Semiconductor Metallization

The relentless drive for miniaturization in the semiconductor industry necessitates the precise fabrication of complex, high-aspect-ratio copper interconnects.[1] The damascene process, a cornerstone of modern semiconductor manufacturing, relies on the electrodeposition of copper to fill intricate trenches and vias in dielectric materials.[2][3] Achieving void-free, uniform copper fill is paramount for device performance and reliability.[4] This is accomplished through the meticulous control of the electroplating bath chemistry, which includes a sophisticated blend of organic additives.[5] These additives, typically categorized as suppressors, accelerators, and levelers, work in concert to modulate the local deposition rate of copper, ensuring "bottom-up" filling of features.[6]

Suppressors, often high-molecular-weight polymers like polyethylene glycol (PEG), adsorb on the wafer surface, creating a barrier that inhibits copper deposition.[2] Accelerators, such as disulfide or thiol-based compounds like 3-mercapto-1-propanesulfonate (MPS) and bis-(3-sodiumsulfopropyl) disulfide (SPS), counteract the effect of the suppressor and promote copper deposition, particularly at the bottom of features.[7][8] Levelers are crucial for achieving a planar copper deposit by selectively inhibiting deposition on protruding areas.[9][10]

This guide focuses on the potential role of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt, a compound with structural features suggesting its utility as a specialized additive in advanced copper electroplating baths.

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt: A Profile

While detailed application data for this specific compound in semiconductor metallization is not extensively published in open literature, its chemical structure provides valuable insights into its potential function.

Table 1: Properties of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

| Property | Value | Source |

| CAS Number | 133986-51-3 | [11] |

| Molecular Formula | C4H9NNa2O7S2 | [12] |

| Molecular Weight | 293.23 g/mol | [12] |

| Synonyms | 2,2'-(hydroxyimino)bisethanesulfonic acid disodium salt, DESHA, SHS | [12] |

The molecule possesses two ethanesulfonate groups and a central hydroxyimino (-N(OH)-) functional group. The sulfonate groups confer high water solubility, a critical property for an electroplating bath additive. The hydroxyimino group is of particular interest, as oximes are known to be electrochemically active and can form complexes with metal ions.[1][13]

Proposed Mechanism of Action in Copper Electroplating

Based on its structure, Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt could function as either a leveling agent or a co-suppressor .

-

As a Leveling Agent: The nitrogen and oxygen atoms in the hydroxyimino group can chelate with copper ions at the electrode surface. This interaction may be more pronounced at sites of high current density, such as the top corners of trenches and vias. By forming a temporary inhibiting layer at these protrusions, the compound would slow down copper deposition, allowing the recessed areas to "catch up," resulting in a more planar surface.

-

As a Co-Suppressor: This compound could work in conjunction with primary suppressors like PEG. Its relatively smaller size might allow it to penetrate and stabilize the suppressor layer, particularly in regions of changing surface topography. The hydroxyimino group could interact with the suppressor polymer and the copper surface, enhancing the overall suppression effect.

The following diagram illustrates the proposed role of a leveling agent in the damascene process.

Experimental Protocols for Evaluation

To assess the efficacy of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt as a copper electroplating additive, a systematic approach is required. The following protocols provide a framework for this evaluation.

Preparation of Stock Solutions

Materials:

-

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (powder)

-

Deionized (DI) water (18 MΩ·cm)

-

Sterile, high-purity containers

Protocol:

-

Accurately weigh 1 g of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt.

-

Dissolve in 100 mL of DI water to create a 10 g/L stock solution.

-

Stir until fully dissolved.

-

Filter the solution through a 0.22 µm filter to remove any particulates.

-

Store in a clean, sealed container at room temperature.

Baseline Electroplating Bath Formulation

A standard acid copper plating bath serves as the foundation for testing the new additive.[5][14]

Table 2: Baseline Copper Electroplating Bath Composition

| Component | Concentration | Purpose |

| Copper (II) Sulfate (CuSO₄·5H₂O) | 40-60 g/L | Source of copper ions |

| Sulfuric Acid (H₂SO₄) | 50-70 g/L | Provides conductivity |

| Chloride Ions (Cl⁻) | 50-70 mg/L | Works with organic additives |

| Suppressor (e.g., PEG 8000) | 200-400 mg/L | Inhibits deposition |

| Accelerator (e.g., SPS) | 1-5 mg/L | Promotes deposition |

Protocol:

-

In a clean beaker, dissolve the copper sulfate in DI water.

-

Slowly add the sulfuric acid while stirring. Caution: This reaction is exothermic.

-

Add the chloride source (e.g., from a stock solution of HCl).

-

Add the suppressor and accelerator from their respective stock solutions.

-

Bring the final volume to 1 L with DI water.

Electrochemical Evaluation: Cyclic Voltammetry Stripping (CVS)

CVS is a powerful technique to determine the activity of additives in an electroplating bath.[2][15]

Equipment:

-

Potentiostat

-

Rotating disk electrode (RDE) assembly (e.g., platinum)

-

Three-electrode electrochemical cell

Protocol:

-

Baseline Measurement: Run a CVS scan in the baseline electroplating bath to establish a reference voltammogram.

-

Additive Titration: Incrementally add small aliquots of the Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt stock solution to the baseline bath.

-

Data Acquisition: After each addition, run a CVS scan and record the voltammogram.

-

Analysis: Monitor the changes in the plating and stripping peaks. A suppression of the plating current would indicate an inhibitory or leveling effect.

The following diagram outlines the CVS workflow.

Wafer-Level Plating and Analysis

Materials:

-

Patterned silicon wafers with trenches and vias

-

Electroplating tool

-

Scanning Electron Microscope (SEM)

-

Focused Ion Beam (FIB)

Protocol:

-

Prepare several electroplating baths: a baseline bath and baths with varying concentrations of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt.

-

Plate the patterned wafers under controlled conditions (current density, temperature, and agitation).[16]

-

After plating, perform cross-sectional analysis of the filled features using SEM and FIB.

-

Analysis:

-

Examine the fill performance for voids, seams, and overburden thickness.

-

Measure the degree of planarity of the copper deposit.

-

Compare the results from the baths containing the test additive to the baseline.

-

Table 3: Example Data for Wafer-Level Plating Analysis

| Additive Concentration (mg/L) | Overburden Thickness (nm) | Voiding Percentage | Planarity (Surface Roughness, nm) |

| 0 (Baseline) | 300 | 5% | 50 |

| 10 | 250 | 2% | 35 |

| 20 | 220 | <1% | 20 |

| 30 | 210 | <1% | 18 |

Conclusion

While direct application protocols for Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in semiconductor metallization are not publicly detailed, its chemical structure strongly suggests its potential as a valuable additive in copper electroplating baths. The sulfonic acid groups ensure solubility, while the hydroxyimino moiety provides a potential mechanism for interaction with the copper surface and other bath components to function as a leveling agent or a co-suppressor. The experimental framework provided in this guide offers a systematic approach to evaluating its performance and elucidating its precise role in achieving the demanding requirements of advanced semiconductor manufacturing.

References

- EP1371757A1 - Leveler compound for copper plating baths - Google P

-

Polyquaternium-2: A New Levelling Agent for Copper Electroplating from Acidic Sulphate Bath | Request PDF - ResearchGate. (URL: [Link])

-

Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications - MDPI. (URL: [Link])

-

Electroplating Intermediates - Alcatraz Chemicals. (URL: [Link])

-

Electroplated Copper Additives for Advanced Packaging: A Review | ACS Omega. (URL: [Link])

-

ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya. (URL: [Link])

-

Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects - PubMed. (URL: [Link])

-

Detection of Suppressor Breakdown Contaminants in Copper Plating Baths P. Bratin, G. Chalyt, A. Kogan. M. Pavlov, M. J. Perpich. (URL: [Link])

-

amending Regulation (EU) No 1387/2013 suspending the autonomous Common Customs Tariff duties on certain agricultural and industrial products - Legislation.gov.uk. (URL: [Link])

- JP2001073182A - Improved acidic copper electroplating solution - Google P

-

Influence of PUB2 on the Leveling Effect of Chip Copper Connection Electroplating: Mechanism and Applications | ACS Omega. (URL: [Link])

- CN107935892B - Method for preparing ethylenediamine ethanesulfonic acid sodium salt - Google P

- US6749739B2 - Detection of suppressor breakdown contaminants in a plating bath - Google P

-

Electroplated Copper Additives for Advanced Packaging: A Review - PMC - PubMed Central. (URL: [Link])

-

Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed. (URL: [Link])

-

Determination of the Suppressor Additive in Acid Copper Plating Bath - LabRulez LCMS. (URL: [Link])

-

Characterization of additive systems for damascene Cu electroplating by the superfilling profile monitor. (URL: [Link])

-

What Is Electrochemical Deposition? - Chemistry For Everyone - YouTube. (URL: [Link])

-

Categories of electroplating additives and their applications. - Блог - Hopax Fine Chemicals. (URL: [Link])

-

Avis et communications de la Direction générale des douanes et droits indirects Avis aux importateurs de certains produits agr. (URL: [Link])

-

Copper Dual Damascene for Wafer-Level Packaging: Enabling Reliable, High-Density Interconnects - 3D InCites. (URL: [Link])

-

Ethanesulfonic acid, 2-((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)-, sodium salt (1:1). (URL: [Link])

-

What Is The Role Of Electrolyte In Electrodeposition? - Chemistry For Everyone - YouTube. (URL: [Link])

-

Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-, sodium salt (1:1) - Substance Details - EPA. (URL: [Link])

-

amending Regulation (EU) No 1387/2013 suspending the autonomous Common Customs Tariff duties on certain agricultural and industrial products - Legislation.gov.uk. (URL: [Link])

-

PIPES-2Na, Piperazine-N,N'-bis(2-ethanesulfonic acid) disodium salt - MySkinRecipes. (URL: [Link])

-

PIPES disodium salt | CAS: 76836-02-7 - SORACHIM. (URL: [Link])

-

1_EN_annexe_proposition_part... (URL: [Link])

Sources

- 1. Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. electrochem.org [electrochem.org]

- 3. 3dincites.com [3dincites.com]

- 4. m.youtube.com [m.youtube.com]

- 5. qnityelectronics.com [qnityelectronics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1371757A1 - Leveler compound for copper plating baths - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. douane.gouv.fr [douane.gouv.fr]

- 12. chemscene.com [chemscene.com]

- 13. mdpi.com [mdpi.com]

- 14. lcms.cz [lcms.cz]

- 15. US6749739B2 - Detection of suppressor breakdown contaminants in a plating bath - Google Patents [patents.google.com]

- 16. JP2001073182A - Improved acidic copper electroplating solution - Google Patents [patents.google.com]

"Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" in damascene process

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt: A Novel Leveling Agent for Advanced Damascene Copper Interconnects

Abstract

The relentless scaling of integrated circuits necessitates continuous innovation in the materials and processes used for fabricating copper interconnects. The damascene process, a cornerstone of modern semiconductor manufacturing, relies on a complex interplay of organic additives in the copper electroplating bath to achieve void-free filling of high-aspect-ratio features. This application note introduces Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt as a promising novel leveling agent for advanced damascene applications. We will explore its proposed mechanism of action, provide detailed protocols for its evaluation, and discuss its potential to enhance the planarity and reliability of copper interconnects.

Introduction to the Damascene Process

The damascene process is the standard method for fabricating copper interconnects in modern integrated circuits.[1] Unlike traditional subtractive etching processes, the damascene technique is an additive approach where trenches and vias are first etched into a dielectric layer.[1] A subsequent copper electroplating step fills these features, followed by a chemical-mechanical planarization (CMP) process to remove the excess copper, leaving behind the embedded copper wiring.

The success of the damascene process hinges on the "superfilling" or "bottom-up" filling of these features, which is achieved through the synergistic action of organic additives in the electroplating bath.[2] These additives are typically categorized as:

-

Accelerators (or Brighteners): These are typically sulfur-containing organic molecules that enhance the copper deposition rate, particularly at the bottom of features.[3]

-

Suppressors: These are high-molecular-weight polymers, like polyethylene glycol (PEG), that adsorb on the wafer surface, inhibiting copper deposition.[4]

-

Levelers: These compounds, often containing nitrogen, work in concert with suppressors to inhibit deposition on the top surfaces and around the feature openings, preventing the formation of "bumps" and ensuring a planar deposit.[5]

Achieving a delicate balance between these additives is critical for void-free filling and obtaining the desired final copper interconnect structure.

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt: A Candidate Leveling Agent

We propose the use of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS No. 133986-51-3) as a novel leveling agent in damascene copper electroplating.

Chemical Structure:

The unique molecular structure of this compound, featuring two ethanesulfonate groups and a central hydroxyimino moiety, suggests its potential as an effective leveler.

Proposed Mechanism of Action

We hypothesize that the leveling action of this molecule stems from the synergistic interplay of its functional groups:

-

Hydroxyimino Group (-N(OH)-): The nitrogen and oxygen atoms in the hydroxyimino group possess lone pairs of electrons, making them potential sites for coordination with copper ions (Cu²⁺ or Cu⁺) in the plating bath or direct adsorption onto the copper surface. This interaction is likely to be potential-dependent, becoming more pronounced at higher current densities typically found at the top corners and surfaces of the damascene features. This localized adsorption would inhibit copper deposition in these areas.

-

Ethanesulfonate Groups (-CH₂CH₂SO₃⁻): The two sulfonate groups impart excellent water solubility to the molecule, ensuring its availability in the electrolyte. Furthermore, sulfonate groups are known to interact with the copper surface and can contribute to the overall suppression effect, working in concert with the primary suppressor (e.g., PEG).

The proposed mechanism involves the convection-dependent adsorption of the molecule at protruding areas of the cathode. In regions of high mass transport, such as the top surface and around the openings of vias and trenches, a higher concentration of the leveling agent is maintained, leading to stronger suppression of copper deposition. Conversely, within the recessed features where mass transport is limited, the concentration of the leveler is lower, allowing the accelerator to dominate and promote bottom-up filling.

Experimental Protocols

To validate the efficacy of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt as a leveling agent, a series of electrochemical and morphological analyses are proposed.

Plating Bath Composition

A standard acidic copper electroplating bath serves as the baseline. The table below outlines the recommended composition.

| Component | Concentration | Purpose |

| Copper Sulfate (CuSO₄·5H₂O) | 40 g/L | Source of copper ions |

| Sulfuric Acid (H₂SO₄) | 50 g/L | Provides conductivity and acidity |

| Chloride Ions (Cl⁻) | 50 ppm | Synergistic agent for suppressor |

| Polyethylene Glycol (PEG) | 300 ppm | Suppressor |

| Bis(3-sulfopropyl) disulfide (SPS) | 5 ppm | Accelerator |

| Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt | 0.1 - 10 ppm | Proposed Leveler |

Electrochemical Evaluation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the effect of additives on the copper deposition and stripping process.

Protocol:

-

Prepare the plating bath as described in Table 1, initially without the proposed leveler.

-

Use a three-electrode setup with a rotating disk electrode (RDE) as the working electrode (e.g., platinum or copper), a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

-

Record a baseline CV scan in the additive-free bath.

-

Incrementally add the proposed leveler to the bath at concentrations ranging from 0.1 ppm to 10 ppm.

-

Record a CV scan at each concentration.

-

Analyze the voltammograms for changes in the onset potential of copper deposition, the peak current density, and the hysteresis between the forward and reverse scans. A shift in the deposition potential to more negative values and a decrease in the current density with increasing leveler concentration would indicate a suppressive/leveling effect.

Feature Filling Evaluation

The ultimate test of a leveling agent is its ability to promote bottom-up filling of damascene features.

Protocol:

-

Use patterned silicon wafers with trenches and vias of varying aspect ratios.

-

Electroplate the wafers in the fully formulated bath (including the proposed leveler) under galvanostatic conditions (constant current).

-

After a predetermined plating time, cross-section the samples.

-

Analyze the filling profile using a scanning electron microscope (SEM).

-

Quantify the "bump" height above the features and the presence of any voids or seams within the features. A successful leveling agent will result in a planar copper deposit with minimal bumping and complete, void-free filling.

Diagrams

Proposed Mechanism of Leveling Action

Caption: Proposed mechanism of leveling action.

Experimental Workflow

Caption: Experimental workflow for evaluation.

Conclusion

"Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" presents a compelling new candidate for a leveling agent in damascene copper electroplating. Its unique chemical structure, combining a coordinating hydroxyimino group with solubilizing sulfonate moieties, suggests a potent mechanism for controlling deposition rates at the wafer surface. The protocols outlined in this application note provide a comprehensive framework for validating its performance. Successful implementation of this novel leveler could lead to improved planarity, reduced defects, and enhanced reliability of copper interconnects in next-generation semiconductor devices. Further research is warranted to fully elucidate its electrochemical behavior and optimize its performance in combination with other plating additives.

References

-

Controlling Morphology and Wettability of Intrinsically Superhydrophobic Copper-Based Surfaces by Electrodeposition. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Damascene Process and Chemical Mechanical Planarization. (2011, October 19). UMD ECE Class Sites. Retrieved January 26, 2026, from [Link]

-

Damascene copper electroplating for chip. (n.d.). IEEE Xplore. Retrieved January 26, 2026, from [Link]

-

Electroplated Copper Additives for Advanced Packaging: A Review. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Roles of Additives in Damascene Copper Electropolishing. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Role of Additives in the Bright Copper Plating from Acid Copper Sulfate Bath and the History. (n.d.). The Electrochemical Society. Retrieved January 26, 2026, from [Link]

-

Electrodeposition, microstructure and characterization of high-strength, low-roughness copper foils with polyethylene glycol additives. (2024, December 3). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Chemical Mechanism of Suppression of Copper Electrodeposition by Poly(ethylene glycol). (2005, May 1). SciSpace. Retrieved January 26, 2026, from [Link]

-

Damascene Process and Chemical Mechanical Planarization. (2011, October 19). UMD ECE Class Sites. Retrieved January 26, 2026, from [Link]

-

Categories of electroplating additives and their applications. (2022, June 13). Hopax. Retrieved January 26, 2026, from [Link]

-

Constructing Superhydrophobic Surface on Copper Substrate with Dealloying-Forming and Solution-Immersion Method. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Damascene copper electroplating for chip. (n.d.). IEEE Xplore. Retrieved January 26, 2026, from [Link]

-

Chemical Mechanism of Suppression of Copper Electrodeposition by Poly(ethylene glycol). (2005, May 1). SciSpace. Retrieved January 26, 2026, from [Link]

-

Seed layer corrosion of damascene structures in copper sulfonate electrolytes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Role of Additives in the Bright Copper Plating from Acid Copper Sulfate Bath and the History. (n.d.). The Electrochemical Society. Retrieved January 26, 2026, from [Link]

-

Copper-rich Cu–Zn alloy coatings prepared by electrodeposition from glutamate complex electrolyte: Morphology, structure, microhardness and electrochemical studies. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Chemical Mechanism of Suppression of Copper Electrodeposition by Poly(ethylene glycol). (2005, May 1). SciSpace. Retrieved January 26, 2026, from [Link]

-

A High Copper Concentration Copper-Quadrol Complex Electroless Solution for Chip Bonding Applications. (2024, April 3). MDPI. Retrieved January 26, 2026, from [Link]

-

The chemistry of additives in damascene copper plating. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Application Note: Quantitative Analysis of Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt in Electroplating Baths

Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" (CAS: 133986-51-3), a critical organic additive in modern electroplating formulations. The concentration of this additive, herein referred to as Additive SHS, is a key parameter in controlling the quality and performance of the deposited metallic layer.[1][2][3] Maintaining its optimal concentration is crucial, as deviations can lead to defects such as brittleness, poor adhesion, or non-uniformity in the final product.[1] This guide provides detailed protocols for two distinct analytical techniques: Ion Chromatography (IC) with suppressed conductivity detection and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, offering researchers and quality control chemists reliable tools for monitoring and maintaining plating bath integrity.

Introduction: The Critical Role of Additive Monitoring

Electroplating baths are complex chemical matrices containing metal ions, electrolytes, and a suite of organic additives that synergistically control the deposition process.[3] "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" (Additive SHS) is a highly polar, water-soluble organic compound that often functions as a grain refiner or brightener. Its concentration can fluctuate due to consumption at the electrodes, chemical degradation, or drag-out.[1] Therefore, routine and accurate analysis is imperative for process control.

Traditional methods for monitoring organic additives, such as Hull cell tests, are often qualitative and lack the specificity required for modern, high-tolerance plating applications.[1] Chromatographic techniques, such as IC and HPLC, provide the necessary specificity and quantitative accuracy to monitor individual components within the complex plating bath matrix.[4] This note details two such methods, chosen for their suitability for a highly polar, ionic compound like Additive SHS.

Method 1: Ion Chromatography with Suppressed Conductivity Detection (IC-CD)

Principle: Ion chromatography is an ideal technique for the analysis of ionic species.[5] In this method, the anionic Additive SHS is separated from other matrix components on an anion-exchange column. The key to achieving high sensitivity is the use of a suppressor, which reduces the background conductivity of the eluent while enhancing the signal from the analyte, allowing for precise quantification via conductivity detection.[6][7]

Causality of Experimental Choices:

-

Anion-Exchange Column: The stationary phase contains positively charged functional groups that interact with the negatively charged sulfonate groups of Additive SHS, allowing for its retention and separation from cationic and neutral species.

-

Carbonate/Bicarbonate Eluent: This is a common and effective eluent for anion analysis, providing good separation and compatibility with the suppression system.

-

Suppressed Conductivity Detection: Additive SHS is a salt of a strong acid and does not possess a UV chromophore, making conductivity detection a logical choice. Suppression is critical for achieving the low detection limits necessary for monitoring trace additive levels.[1][6]

IC-CD Instrumentation and Conditions

| Parameter | Specification |

| Instrument | Ion Chromatograph with Suppressed Conductivity Detector |

| Column | High-capacity anion-exchange column (e.g., Dionex IonPac™ AS14A or equivalent) |

| Guard Column | Anion-exchange guard column (matching the analytical column) |

| Eluent | 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |

| Eluent Flow Rate | 1.2 mL/min |

| Suppressor | Anion Self-Regenerating Suppressor (e.g., AERS™ 500) |

| Detection | Suppressed Conductivity |

| Injection Volume | 25 µL |

| Column Temperature | 30 °C |

IC-CD Protocol

1. Reagent and Standard Preparation:

- Eluent: Prepare a solution of 3.5 mM sodium carbonate and 1.0 mM sodium bicarbonate in deionized (DI) water (18.2 MΩ·cm).

- Stock Standard (1000 mg/L): Accurately weigh 100 mg of "Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt" reference standard and dissolve in 100 mL of DI water.

- Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 mg/L) by serial dilution of the stock standard in DI water.

2. Sample Preparation:

- Collect a representative sample from the plating bath.

- Perform a 1:1000 dilution of the plating bath sample with DI water. For example, pipette 100 µL of the bath into a 100 mL volumetric flask and dilute to the mark.

- Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

3. Analysis Workflow:

- Equilibrate the IC system with the eluent until a stable baseline is achieved.

- Inject the working standards to generate a calibration curve.

- Inject the prepared plating bath samples.

- Identify the Additive SHS peak based on its retention time compared to the standards.

- Quantify the concentration using the calibration curve.

Diagram: IC-CD Experimental Workflow

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Analyzing Plating Bath Components with High-Performance… | PAVCO [pavco.com]

- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. shimadzu.com [shimadzu.com]

- 6. diduco.com [diduco.com]

- 7. The Role of Suppression in Ion Chromatography [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Degradation of DESHA in Copper Plating Baths

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DESHA (bis(2-hydroxyethyl) disulfide) in copper electroplating applications. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the degradation of this critical plating additive. Structured in a practical question-and-answer format, this document offers not just solutions, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experiments.

Section 1: Frequently Asked Questions (FAQs) about DESHA

This section addresses foundational knowledge about DESHA and its role in achieving high-quality copper deposits.

Q1: What is DESHA and what is its primary function in a copper plating bath?

Bis(2-hydroxyethyl) disulfide, commonly known as DESHA, is an organic additive primarily used as a brightener and leveler in acidic copper electroplating baths. Its main function is to refine the grain structure of the deposited copper, resulting in a smooth, bright, and level surface. Like other disulfide-based additives, it influences the electrochemical deposition process to prevent rough or dull coatings.[1]

Q2: How does DESHA contribute to a bright copper finish?

DESHA, in conjunction with other additives like suppressors (e.g., polyethylene glycol) and carriers, adsorbs onto the cathode surface during electroplating. This adsorption is not uniform; it is more pronounced at high-current-density areas (peaks) than in low-current-density areas (valleys). This differential adsorption inhibits copper deposition on the peaks while allowing it to proceed in the valleys, effectively leveling the surface and creating a microscopically smooth finish that appears bright to the naked eye. The breakdown products of brighteners can also adsorb at lower potential areas, increasing the current density in recesses and improving the throwing power of the bath.[2]

Q3: Is DESHA consumed during the plating process?

Yes, DESHA is consumed through two primary mechanisms: incorporation into the copper deposit and chemical/electrochemical degradation within the bath. The rate of consumption and degradation is influenced by several operational parameters, including current density, bath temperature, and the presence of oxygen.[1]

Section 2: Troubleshooting Guide for DESHA Degradation

This section provides a systematic approach to identifying and resolving common plating issues arising from the degradation of DESHA.

Q4: My copper deposit has lost its brightness, particularly in the low-current-density (LCD) areas. What is the likely cause?

A loss of brightness, especially in LCD regions, is a classic symptom of an imbalanced additive system, often linked to DESHA degradation.

Causality: The active brightener (DESHA) is consumed faster than it is replenished, or its breakdown products are accumulating and interfering with the plating process. Low current density areas are particularly sensitive to brightener concentration; a slight depletion can lead to a dull or hazy appearance.[3][4] The accumulation of organic decomposition products from additives can also lead to insufficient bath renewal in localized areas, affecting the glossiness.[4]

Troubleshooting Protocol:

-

Visual Inspection: First, rule out simple issues. Check for poor electrical contact on the rack or hanger, which can reduce the actual current density applied to the part.[3]

-

Hull Cell Analysis: This is the most critical step. Run a Hull cell panel on the current bath.

-

Observation: A Hull cell plate showing dullness in the low-current-density region (the right side of the panel) strongly suggests either low brightener concentration or organic contamination.

-

Action: Perform a series of Hull cell tests, adding small, incremental amounts of DESHA solution to fresh bath samples. This will help you determine the optimal concentration to restore brightness.

-

-

Check for Contaminants: An excess of monovalent copper ions (Cu⁺) can also cause dullness in LCD areas. This can be tested in a Hull cell by adding a small amount of hydrogen peroxide; if brightness is restored, it indicates an excess of Cu⁺, which may point to issues with the anode quality or phosphorus content.[3]

Q5: I'm observing overall dullness and poor leveling across the entire plated surface. Could this be related to DESHA degradation?

Yes, widespread dullness and poor leveling are strong indicators that the concentration of DESHA breakdown products has reached a critical level, acting as organic contaminants.

Causality: As DESHA degrades, it breaks down into smaller organic molecules. While not definitively characterized for DESHA in plating literature, by analogy to the well-studied bis(3-sulfopropyl) disulfide (SPS), DESHA likely cleaves at its disulfide bond to form 2-mercaptoethanol and subsequent oxidation products.[5] These degradation by-products can co-adsorb on the cathode surface, interfering with the function of the remaining DESHA and other additives, leading to a general decline in deposit quality.[6]

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for overall dullness.

Q6: What factors accelerate the degradation of DESHA in the plating bath?

Several operational factors can increase the rate at which DESHA breaks down, leading to more frequent troubleshooting and higher chemical consumption.

Key Degradation Factors:

| Factor | Mechanism of Action | Mitigation Strategy |

| Anode Type | Active anodes (like high-phosphorus copper) can promote the oxidation of organic additives. Inert anodes (Dimensionally Stable Anodes, DSA) can have even higher oxidative activity depending on their coating (e.g., IrO₂). | Use phosphorized copper anodes with the recommended phosphorus content (0.04-0.08%). If using DSAs, select coatings with lower oxidative activity for organic species, such as those based on Ta₂O₅. |

| Air Agitation | Introducing oxygen into the bath provides an oxidant that can directly react with and degrade disulfide compounds.[1] | While necessary for plating, ensure agitation is not excessive. Use an oil-free air source. In some cases, mechanical agitation can supplement or replace air agitation to reduce oxygen introduction.[7] |

| Bath Temperature | Higher temperatures increase the rate of chemical reactions, including the degradation of organic additives.[1][3] | Maintain the bath temperature within the recommended operating range (typically 20-35°C). Ensure temperature controllers are calibrated and functioning correctly.[8] |

| High Current Density | Although consumption is expected, excessively high current densities can accelerate electrochemical breakdown at both the anode and cathode. | Operate within the specified current density range for the process. Avoid "burning" the deposit, which indicates excessive current. |

Q7: How can I monitor the health of my bath and the concentration of DESHA and its breakdown products?

Proactive monitoring is essential to prevent plating defects. Several analytical techniques are available.

Analytical Methods for Bath Monitoring:

| Method | Application | Principle |

| Cyclic Voltammetry Stripping (CVS) | Quantitative analysis of active additive concentration. | CVS measures the rate of copper plating and stripping from a rotating platinum electrode. The presence of active additives like DESHA affects this rate, which can be correlated to its concentration. It is a powerful tool for monitoring the concentration of organic additives.[9] |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of individual organic components. | HPLC can separate DESHA from its various breakdown products, allowing for precise quantification of each. This is a highly accurate but more complex method often used for in-depth analysis and process development.[5] |

| Hull Cell | Qualitative assessment of plating quality. | Provides a visual record of the plating performance across a range of current densities, allowing for quick diagnosis of issues related to additive balance and contamination.[3] |

Section 3: Advanced Topics and Prevention

Q8: What is the proposed degradation pathway for DESHA?

While specific studies on DESHA are limited, a scientifically sound degradation pathway can be proposed based on the well-documented behavior of analogous disulfide brighteners like SPS. The primary degradation occurs via the cleavage of the disulfide (-S-S-) bond.

Proposed DESHA Degradation Mechanism:

Caption: Proposed degradation pathway of DESHA.

This cleavage can be initiated by oxidative species at the anode or reductive processes at the cathode. The resulting mercaptan (2-Mercaptoethanol) is less effective as a brightener and is itself susceptible to further oxidation, creating a complex mixture of organic by-products in the bath that contribute to contamination.

Q9: How do I perform an activated carbon treatment to remove DESHA degradation products?

Activated carbon treatment is a highly effective method for removing organic contaminants, including brightener breakdown products.

Experimental Protocol: Activated Carbon Treatment

-

Transfer Solution: Pump the plating solution into a separate, clean treatment tank.

-

Pre-treatment (Optional but Recommended): Add 1-2 ml/L of 30% hydrogen peroxide and agitate for 1-2 hours. This helps to oxidize organic molecules, making them more readily adsorbed by the carbon.

-

Carbon Addition: Add 3-5 g/L of sulfur-free, powdered activated carbon.[10]

-

Agitation: Mix the solution for 2-4 hours. Maintain the operating temperature to facilitate the process.

-

Settling: Turn off agitation and allow the carbon to settle for several hours, or overnight if possible.

-

Filtration: Pump the solution back into the main plating tank through a series of progressively finer filters (e.g., 10-micron followed by 1-5 micron) to remove all carbon particles. Crucially, any residual carbon will cause severe roughness in the deposit.

-

Replenishment: The carbon treatment will remove all organic additives. The bath must be replenished with fresh additives. Use Hull cell testing to determine the correct addition amounts, starting with the carrier/suppressor and then adding the DESHA brightener.

-

Dummy Plating: Before resuming production, run a low-current-density electrolysis ("dummy plating") on a corrugated cathode to remove any remaining metallic impurities.

References

-

The Degradation Behavior of Brightener on Dimensionally Stable Anodes during the Copper Electrodeposition. (2019). ResearchGate. Available at: [Link]

-

Eddings, E. G., & Ring, T. A. (n.d.). Brighteners in Acid Copper Plating Baths. Chemical Engineering | University of Utah. Available at: [Link]

- US Patent 5051154A. Additive for acid-copper electroplating baths to increase throwing power. Google Patents.

-

Everbrite Chemicals. (n.d.). Technical-Data-Sheet-Acid-copper.pdf. Available at: [Link]

- US Patent US20040187731A1. Acid copper electroplating solutions. Google Patents.

-

Accuracy Improvement in Cyclic Voltammetry Stripping Analysis of Thiourea Concentration in Copper Plating Baths. (2015). ResearchGate. Available at: [Link]

-

Analysis and troubleshooting of common faults in bright acid copper plating: the coating is not bright in low current density area. (2023). Huizhou Jufeng Technology Co., Ltd. Available at: [Link]

- CN Patent 112986369A. Method for measuring concentration of brightener in electroplating solution. Google Patents.

-

ELECTROPOSIT™ 1100 Acid Copper. (2010). Insulectro. Available at: [Link]

-

Ion-pair chromatography of bis sodium-sulfopropyl) disulfide brightener in acidic copper plating baths. (n.d.). ResearchGate. Available at: [Link]

-

Copper Electroplating Solution Safety Data Sheet. (n.d.). University of California, Santa Barbara. Available at: [Link]

-

Reasons for the lack of brightness in the low area of acid copper plating. (2023). Huizhou Jufeng Technology Co., Ltd. Available at: [Link]

-

Corrosivity of Diethanolamine Solutions and their Degradation Products. (n.d.). ResearchGate. Available at: [Link]

-

Determination of Copper in Water by Anodic Stripping Voltammetry Using Cu-DPABA–NA/GCE Modified Electrode. (2011). International Journal of Electrochemical Science. Available at: [Link]